Chlorhydrate de pivmécillinam
Vue d'ensemble
Description
Le chlorhydrate de pivmécillinam est un promédicament de l'antibiotique bêta-lactame mécillinam. Il s'agit d'un ester de pivoyloxymethyle de l'amdinocilline, qui est bien absorbé par voie orale et ensuite hydrolysé en mécillinam dans la muqueuse intestinale. Ce composé est principalement utilisé pour traiter les infections urinaires non compliquées causées par des bactéries Gram négatives telles qu'Escherichia coli, Proteus mirabilis et Staphylococcus saprophyticus .
Applications De Recherche Scientifique
Pivmecillinam hydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study ester hydrolysis reactions. In biology and medicine, it is extensively researched for its antibacterial properties and its effectiveness in treating urinary tract infections. It is also studied for its potential use in treating infections caused by multidrug-resistant bacteria .
Mécanisme D'action
Target of Action
Pivmecillinam hydrochloride primarily targets the Penicillin-binding protein 1A . This protein is essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the cell .
Mode of Action
Pivmecillinam hydrochloride is a prodrug of the beta-lactam antibiotic mecillinam . It interferes with the biosynthesis of the bacterial cell wall . Its activity is slightly different from that of other penicillins and cephalosporins . It inhibits the Penicillin-binding protein 1A, disrupting the cell wall synthesis and leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Pivmecillinam hydrochloride is the bacterial cell wall synthesis pathway . By inhibiting the Penicillin-binding protein 1A, it disrupts the formation of peptidoglycan cross-links, which are essential for maintaining the strength and rigidity of the bacterial cell wall .
Pharmacokinetics
Pivmecillinam hydrochloride is well absorbed orally . It is a prodrug that is hydrolyzed in the body to its active antibacterial agent, mecillinam, by enzymes in the blood, gastrointestinal tract, and other tissues . The maximum plasma concentration (Cmax) and the area under the concentration–time curve (AUC) of pivmecillinam increase in a dose-proportional manner . The mean cumulative percentage of urine excretion of mecillinam at 0 to 24 h ranges from 35.5 to 44.0% .
Result of Action
The primary result of Pivmecillinam hydrochloride’s action is the disruption of the bacterial cell wall synthesis, leading to bacterial cell death . It is active against gram-negative organisms and is used primarily in the treatment of lower urinary tract infections .
Action Environment
The action of Pivmecillinam hydrochloride can be influenced by environmental factors such as food intake. For instance, food has significant effects on Cmax and AUC 0−t of pivmecillinam and Cmax of mecillinam .
Analyse Biochimique
Biochemical Properties
Pivmecillinam hydrochloride plays a crucial role in biochemical reactions by interfering with the biosynthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these proteins, pivmecillinam hydrochloride inhibits their activity, leading to the weakening and eventual lysis of the bacterial cell wall . This interaction is particularly effective against Gram-negative bacteria, making pivmecillinam hydrochloride a valuable antibiotic for treating infections caused by these organisms .
Cellular Effects
Pivmecillinam hydrochloride exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately inhibiting bacterial growth and proliferation . In mammalian cells, pivmecillinam hydrochloride is hydrolyzed to mecillinam, which has minimal impact on human cellular processes .
Molecular Mechanism
The molecular mechanism of action of pivmecillinam hydrochloride involves its conversion to mecillinam in the intestinal mucosa . Mecillinam then binds to penicillin-binding proteins, inhibiting their activity and preventing the cross-linking of peptidoglycan chains in the bacterial cell wall . This inhibition leads to the weakening and eventual lysis of the bacterial cell wall, effectively killing the bacteria . Additionally, mecillinam’s activity is slightly different from that of other penicillins and cephalosporins, making it a unique and valuable antibiotic .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pivmecillinam hydrochloride have been observed to change over time. The stability and degradation of the compound are important factors in its efficacy. Pivmecillinam hydrochloride is well absorbed following oral administration and is hydrolyzed to mecillinam in the intestinal mucosa . The elimination half-life of mecillinam is approximately 1 to 3 hours, and it is primarily excreted through the kidneys and biliary system . Long-term use of pivmecillinam hydrochloride has been associated with a decrease in blood levels of carnitine, which may have clinical significance .
Dosage Effects in Animal Models
The effects of pivmecillinam hydrochloride vary with different dosages in animal models. Studies have shown that higher doses of pivmecillinam hydrochloride can lead to increased efficacy in treating bacterial infections . At high doses, there may be toxic or adverse effects, including gastrointestinal disturbances and potential depletion of carnitine levels . It is important to carefully monitor and adjust dosages to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
Pivmecillinam hydrochloride is involved in several metabolic pathways. Upon oral administration, it is hydrolyzed to mecillinam in the intestinal mucosa by non-specific esterases . Mecillinam is then absorbed into the bloodstream and distributed to various tissues . The primary route of excretion is through the kidneys and biliary system, with mecillinam being eliminated mostly unchanged . The interaction of pivmecillinam hydrochloride with enzymes and cofactors involved in its metabolism is crucial for its therapeutic efficacy .
Transport and Distribution
Pivmecillinam hydrochloride is well absorbed following oral administration and is hydrolyzed to mecillinam in the intestinal mucosa . Mecillinam is then distributed to various tissues, where it exerts its antibacterial effects . The compound is primarily excreted through the kidneys and biliary system, with mecillinam being eliminated mostly unchanged . The transport and distribution of pivmecillinam hydrochloride within cells and tissues are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of pivmecillinam hydrochloride is primarily within the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits their activity . This localization is crucial for its antibacterial effects, as it prevents the cross-linking of peptidoglycan chains and leads to the weakening and lysis of the bacterial cell wall . In mammalian cells, pivmecillinam hydrochloride is hydrolyzed to mecillinam, which has minimal impact on human cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de pivmécillinam implique l'estérification du mécillinam avec le chlorure de pivoyloxymethyle. La réaction a généralement lieu en présence d'une base telle que la triéthylamine, qui agit comme catalyseur. Les conditions réactionnelles comprennent le maintien d'une température d'environ 0-5 °C pour garantir la stabilité des réactifs et du produit .
Méthodes de production industrielle : La production industrielle du this compound suit une voie de synthèse similaire mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs industriels et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est ensuite purifié en utilisant des techniques telles que la cristallisation et la filtration .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de pivmécillinam subit une hydrolyse dans l'organisme pour libérer l'antibiotique actif mécillinam. Cette réaction d'hydrolyse est catalysée par des enzymes du tractus gastro-intestinal .
Réactifs et conditions communs : La réaction d'hydrolyse nécessite la présence d'eau et d'enzymes spécifiques qui facilitent la rupture de la liaison ester dans le this compound .
Principaux produits formés : Le principal produit formé par l'hydrolyse du this compound est le mécillinam, qui est l'antibiotique actif qui exerce ses effets thérapeutiques .
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier les réactions d'hydrolyse d'ester. En biologie et en médecine, il est largement étudié pour ses propriétés antibactériennes et son efficacité dans le traitement des infections urinaires. Il est également étudié pour son utilisation potentielle dans le traitement des infections causées par des bactéries multirésistantes .
Mécanisme d'action
Le this compound exerce ses effets en interférant avec la biosynthèse de la paroi cellulaire bactérienne. Une fois hydrolysé en mécillinam, il se lie aux protéines de liaison à la pénicilline, inhibant les étapes finales de la synthèse de la paroi cellulaire. Cela conduit à l'affaiblissement de la paroi cellulaire bactérienne et finalement à la mort de la bactérie .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de pivmécillinam est unique par rapport aux autres antibiotiques bêta-lactames en raison de son activité spécifique contre les bactéries Gram négatives et de son impact minimal sur la microflore vaginale et intestinale normale. Les composés similaires comprennent l'amdinocilline, la pivampicilline et le céfditoren pivoxil. le this compound est préféré dans certains contextes cliniques en raison de sa faible incidence de résistance et de ses effets secondaires moins nombreux .
Propriétés
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S.ClH/c1-20(2,3)19(27)29-13-28-18(26)15-21(4,5)30-17-14(16(25)24(15)17)22-12-23-10-8-6-7-9-11-23;/h12,14-15,17H,6-11,13H2,1-5H3;1H/t14-,15+,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPXMYLONAGUPC-WKLLBTDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045453 | |
Record name | Pivmecillinam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32887-03-9 | |
Record name | Pivmecillinam hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32887-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivmecillinam hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivmecillinam hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-3,3-dimethyl-7-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, monohydrochloride, [2S-(2α,5α,6β)]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.602 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIVMECILLINAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48FX7N21H2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Mecillinam, the active metabolite of Pivmecillinam hydrochloride?
A1: Mecillinam is a beta-lactam antibiotic that specifically targets penicillin-binding protein 2 (PBP2) in gram-negative bacteria. Unlike other beta-lactams that inhibit multiple PBPs, Mecillinam's selective binding to PBP2 disrupts bacterial cell wall synthesis, leading to cell death. [, , ]
Q2: How is Pivmecillinam hydrochloride metabolized in the body?
A2: Pivmecillinam hydrochloride is a prodrug, meaning it is inactive in its administered form. After oral administration, it is rapidly hydrolyzed to the active compound, Mecillinam. [, ] This conversion occurs primarily in the liver.
Q3: What is the bioavailability of Mecillinam after oral administration of Pivmecillinam hydrochloride tablets?
A3: Research suggests the bioavailability of Mecillinam, following oral administration of Pivmecillinam hydrochloride tablets, is between 65% to 70%. This was determined by comparing the area under the serum concentration-time curves of Mecillinam after intravenous administration versus oral administration of Pivmecillinam hydrochloride. Interestingly, despite the difference in bioavailability, two 200 mg Pivmecillinam hydrochloride tablets deliver a therapeutically equivalent amount of Mecillinam compared to a 200 mg intravenous injection. []
Q4: How stable is Pivmecillinam hydrochloride in human plasma?
A4: Pivmecillinam hydrochloride is known to be unstable in acidic conditions, including acidified human plasma. To address this, researchers developed specific LC-MS/MS methods to quantify both Pivmecillinam and Mecillinam in plasma. These methods involved an acidification step to improve stability during sample processing and storage, allowing for accurate pharmacokinetic studies. []
Q5: Are there differences in the pharmacokinetics of Pivmecillinam hydrochloride between pregnant and non-pregnant women?
A5: While specific details were not provided in the abstract, research has been conducted to investigate the pharmacokinetics of Pivmecillinam hydrochloride in both pregnant and non-pregnant women. [] This information is crucial for establishing safe and effective dosing regimens for the treatment of urinary tract infections during pregnancy.
Q6: Has Pivmecillinam hydrochloride been investigated for use against Chlamydia trachomatis infections?
A6: Despite Mecillinam showing promising in vitro activity against Chlamydia trachomatis, a small-scale study exploring its use for genital chlamydia infections was halted due to a high failure rate. The study observed a low cure rate (only 2 out of 17 patients achieved a cure). Factors like uncertain intracellular availability of Mecillinam and variability in achieving target drug concentrations within cells were identified as potential reasons for the low efficacy. []
Q7: What are the common treatment patterns for uncomplicated urinary tract infections (UTIs) in England, and what is the extent of inappropriate treatment?
A7: A large-scale study using data from the Clinical Practice Research Datalink (CPRD) database analyzed treatment patterns for uncomplicated UTIs in women in England. The study found that nitrofurantoin was the most frequently prescribed first-line treatment (71%), followed by trimethoprim (14.5%). Concerningly, the study revealed a high prevalence (43.5%) of inappropriate treatment, defined as deviations from the recommended drug class, duration, or dose outlined by the NICE UTI guidelines. [] This highlights the need for continued efforts to optimize prescribing practices and promote antimicrobial stewardship in UTI management.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.